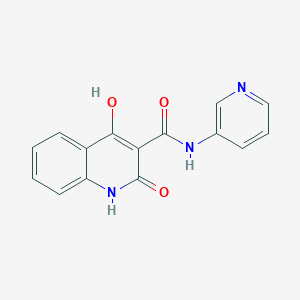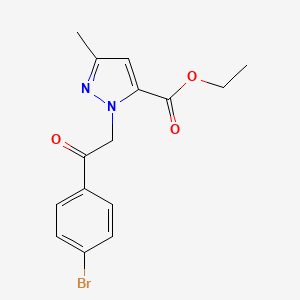
Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-ブロモフェニル)-2-オキソエチル)-3-メチル-1H-ピラゾール-5-カルボン酸エチルは、ピラゾール系に属する合成有機化合物です。ブロモフェニル基、ピラゾール環、エステル官能基の存在を特徴としています。
2. 製法
合成経路と反応条件: 1-(2-(4-ブロモフェニル)-2-オキソエチル)-3-メチル-1H-ピラゾール-5-カルボン酸エチルの合成は、通常、複数段階のプロセスで行われます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジカルボニル化合物を用いた環化反応によって合成できます。
ブロモフェニル基の導入: ブロモフェニル基は、臭素化芳香族化合物を使用して置換反応によって導入されます。
エステル化: 最後の段階では、エステル化を行ってエチルエステル基を導入します。
工業的生産方法: この化合物の工業的生産には、高収率と高純度を確保するために最適化された反応条件が用いられる場合があります。これには、温度、圧力、触媒の使用による反応の促進が含まれます。
反応の種類:
酸化: この化合物は、特にピラゾール環またはブロモフェニル基で酸化反応を起こす可能性があります。
還元: 還元反応は、カルボニル基をアルコールに変換することを目標とすることができます。
置換: ブロモフェニル基の臭素原子は、他の求核剤と置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
主要な生成物:
酸化: 生成物には、ピラゾール環またはブロモフェニル基の酸化誘導体などがあります。
還元: アルコール官能基を持つ還元誘導体。
置換: 臭素原子を置き換えた、さまざまな官能基を持つ置換誘導体。
4. 科学研究への応用
1-(2-(4-ブロモフェニル)-2-オキソエチル)-3-メチル-1H-ピラゾール-5-カルボン酸エチルは、いくつかの科学研究に応用されています。
医薬品化学: 抗炎症作用や抗癌作用など、医薬品設計におけるファーマコフォアとしての可能性が調査されています。
材料科学: この化合物の独特な構造は、特定の電気的または光学的特性を持つ新しい材料の開発に役立つ可能性があります。
生物学的研究: 酵素や受容体などの生物学的標的との相互作用を理解するために使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction using a brominated aromatic compound.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the bromophenyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrazole ring or bromophenyl group.
Reduction: Reduced derivatives with alcohol functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
作用機序
1-(2-(4-ブロモフェニル)-2-オキソエチル)-3-メチル-1H-ピラゾール-5-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。ブロモフェニル基とピラゾール環は、酵素や受容体への結合を可能にする重要な構造上の特徴であり、その活性を調節します。これにより、酵素活性の阻害やシグナル伝達経路の変化など、さまざまな生物学的効果がもたらされる可能性があります。
類似化合物:
- エチル5-(4-ブロモフェニル)-4-メチル-1H-ピロール-2-カルボン酸
- 4-ブロモフェニル酢酸
比較: 1-(2-(4-ブロモフェニル)-2-オキソエチル)-3-メチル-1H-ピラゾール-5-カルボン酸エチルは、ピラゾール環とエステル官能基の組み合わせが特徴です。この組み合わせは、類似化合物では一般的ではありません。この独特の構造は、化学的および生物学的特性に貢献し、研究開発にとって価値のある化合物となっています。
類似化合物との比較
- Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate
- 4-Bromophenylacetic acid
Comparison: Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring and an ester functional group, which is not commonly found in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
618070-41-0 |
|---|---|
分子式 |
C15H15BrN2O3 |
分子量 |
351.19 g/mol |
IUPAC名 |
ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H15BrN2O3/c1-3-21-15(20)13-8-10(2)17-18(13)9-14(19)11-4-6-12(16)7-5-11/h4-8H,3,9H2,1-2H3 |
InChIキー |
QFQOMRBTOZLPOL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


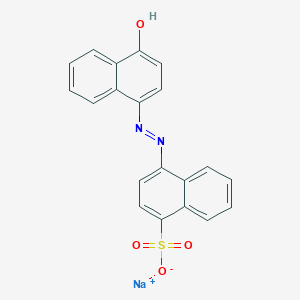
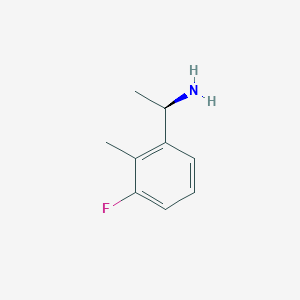
![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051604.png)
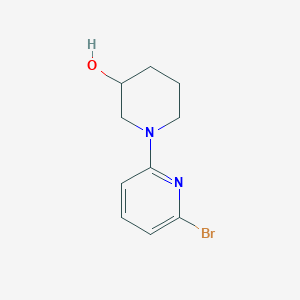
![11-{(5Z)-5-[(9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12051609.png)
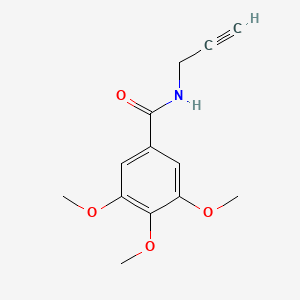
![4-[(2-Propynyloxy)methyl]piperidine](/img/structure/B12051622.png)
![3-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B12051623.png)
![3-[(Prop-2-YN-1-yloxy)methyl]piperidine](/img/structure/B12051632.png)
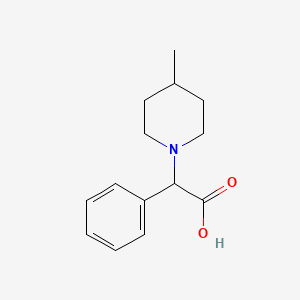

![(1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B12051644.png)

